![molecular formula C20H22ClN3S B2412128 N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide CAS No. 431891-08-6](/img/structure/B2412128.png)
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
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Description
N-(4-Chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (N-4CPPC) is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to possess a wide range of properties, including anti-inflammatory, antioxidant, and anti-cancer activities. N-4CPPC has recently been the focus of several studies due to its potential to be used as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Antitumor Activity
A study by Yurttaş et al. (2014) evaluated 1,2,4-triazine derivatives, including compounds related to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, for their antitumor activities. Specifically, they found certain derivatives to be promising antiproliferative agents, comparable to cisplatin, particularly against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial and Antiviral Activities
Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, showing potent antimicrobial and promising antiviral activities. Some compounds, including derivatives of N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, exhibited potent activities against specific microbial strains (Reddy et al., 2013).
Antituberculosis Potentials
A study by Jallapally et al. (2014) on 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids, which are structurally related to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, found them to be potent antitubercular agents with low toxicity profiles (Jallapally et al., 2014).
Allosteric Enhancers of A1 Adenosine Receptor
Research by Romagnoli et al. (2008) on 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes demonstrated their potential as allosteric enhancers of the A1 adenosine receptor. This study's focus on derivatives, including those structurally similar to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, indicated significant potential in receptor binding and functional studies (Romagnoli et al., 2008).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3S/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGPYKOQPUVGK-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide |
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